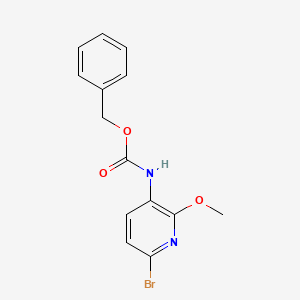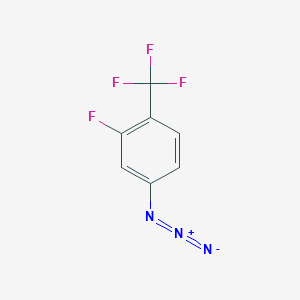
2,5-Di-tert-butylaniline hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Di-tert-butylaniline hydrochloride is an organic compound with the molecular formula C14H23N·HCl. It is a derivative of aniline, where two tert-butyl groups are substituted at the 2 and 5 positions of the benzene ring. This compound is known for its applications in various fields, including organic synthesis and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Di-tert-butylaniline hydrochloride typically involves the alkylation of aniline with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds through a Friedel-Crafts alkylation mechanism. The general reaction conditions include:
Temperature: 0-5°C
Solvent: Dichloromethane or chloroform
Catalyst: Aluminum chloride
The resulting 2,5-Di-tert-butylaniline is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for large-scale operations. Continuous flow reactors and automated systems are often employed to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2,5-Di-tert-butylaniline hydrochloride undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding quinones.
Reduction: Can be reduced to form the corresponding amine.
Substitution: Undergoes electrophilic substitution reactions due to the electron-donating nature of the tert-butyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: 2,5-Di-tert-butylbenzoquinone
Reduction: 2,5-Di-tert-butylcyclohexylamine
Substitution: 2,5-Di-tert-butylhalobenzene
Scientific Research Applications
2,5-Di-tert-butylaniline hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and ligands for catalysis.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its role in the development of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 2,5-Di-tert-butylaniline hydrochloride in various applications is primarily based on its ability to donate electrons through the nitrogen atom of the aniline group. This electron-donating property makes it a valuable intermediate in electrophilic aromatic substitution reactions. The tert-butyl groups provide steric hindrance, influencing the reactivity and selectivity of the compound in chemical reactions.
Comparison with Similar Compounds
Similar Compounds
- 2,4,6-Tri-tert-butylaniline
- 2-tert-Butylaniline
- 4-tert-Butylaniline
Comparison
2,5-Di-tert-butylaniline hydrochloride is unique due to the specific positioning of the tert-butyl groups, which provides a distinct steric and electronic environment. This uniqueness makes it particularly useful in selective synthesis and specialized applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C14H24ClN |
|---|---|
Molecular Weight |
241.80 g/mol |
IUPAC Name |
2,5-ditert-butylaniline;hydrochloride |
InChI |
InChI=1S/C14H23N.ClH/c1-13(2,3)10-7-8-11(12(15)9-10)14(4,5)6;/h7-9H,15H2,1-6H3;1H |
InChI Key |
BHFVAJJQMZJUAB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)C(C)(C)C)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


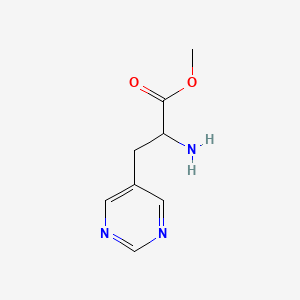
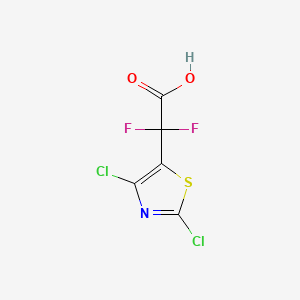
![tert-Butyl (1-(fluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl)carbamate](/img/structure/B13500050.png)
![2-[(3S)-1-(trifluoroacetyl)pyrrolidin-3-yl]acetic acid](/img/structure/B13500066.png)
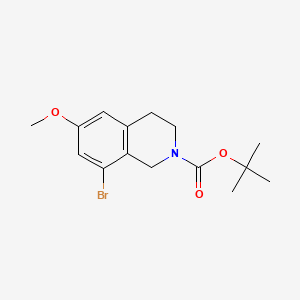
![1-{3-[4-(3-chlorophenyl)piperazin-1-yl]propyl}-3-methyl-4-(2-phenoxyethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B13500080.png)
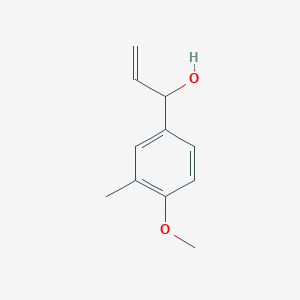

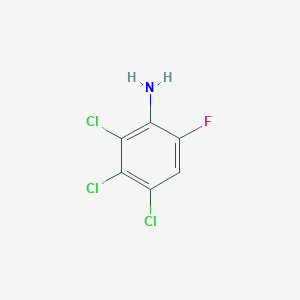
![1-[3-(Benzyloxy)-1-[(tert-butyldimethylsilyl)oxy]cyclobutyl]ethan-1-one](/img/structure/B13500093.png)


